Correolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

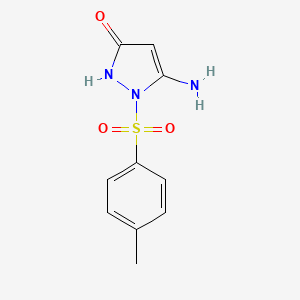

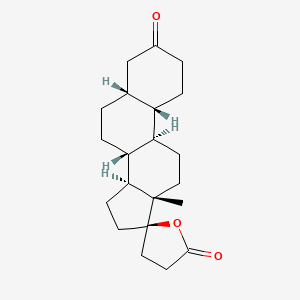

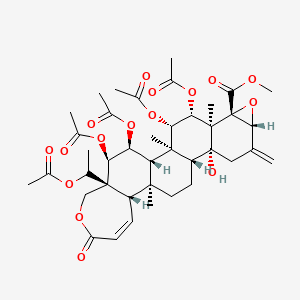

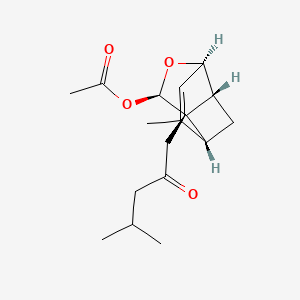

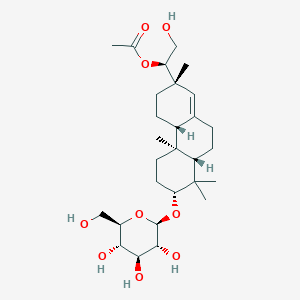

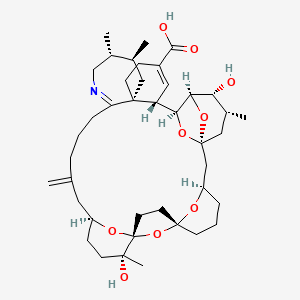

Correolide es un compuesto de nortriterpeno aislado del árbol costarricense Spachea correa. Es conocido por sus propiedades inmunosupresoras y su capacidad para bloquear los canales de potasio activados por voltaje, específicamente los canales Kv1.3 en los linfocitos T humanos . Este compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas en inmunología y neurobiología.

Métodos De Preparación

El correolide se suele aislar de la corteza de Spachea correa mediante una serie de procesos de extracción y purificación. Las rutas sintéticas para el this compound implican técnicas complejas de síntesis orgánica, que incluyen múltiples pasos de oxidación, reducción y reacciones de ciclización.

Análisis De Reacciones Químicas

El correolide experimenta diversas reacciones químicas, entre ellas:

Oxidación: El this compound puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de aluminio y litio o el borohidruro de sodio, lo que da como resultado formas reducidas de this compound.

Sustitución: El this compound puede sufrir reacciones de sustitución, en particular sustituciones nucleófilas, donde los nucleófilos sustituyen grupos funcionales específicos en la molécula de this compound.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y condiciones controladas de temperatura y presión. Los principales productos formados a partir de estas reacciones son diversos derivados del this compound, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

El correolide tiene una amplia gama de aplicaciones de investigación científica:

Química: El this compound se utiliza como compuesto modelo en estudios de síntesis orgánica y mecanismos de reacción.

Biología: Se utiliza para estudiar la función de los canales de potasio en diversos sistemas biológicos, incluida su función en la regulación de la excitabilidad celular.

Medicina: Las propiedades inmunosupresoras del this compound lo convierten en un posible candidato para el tratamiento de enfermedades autoinmunitarias y el rechazo de trasplantes.

Mecanismo De Acción

El correolide ejerce sus efectos bloqueando los canales Kv1.3 en los linfocitos T humanos. Estos canales son cruciales para mantener el potencial de membrana y regular la entrada de calcio en las células T. Al bloquear estos canales, el this compound inhibe la activación y proliferación de las células T, lo que lleva a sus efectos inmunosupresores . Los objetivos moleculares del this compound incluyen las hélices que recubren los poros de los canales Kv1.3, donde se une y estabiliza el canal en un estado cerrado .

Comparación Con Compuestos Similares

El correolide es único entre los bloqueadores de los canales de potasio debido a su objetivo específico de los canales Kv1.3. Compuestos similares incluyen:

Margatoxina: Otro bloqueador de los canales de potasio que se dirige a los canales Kv1.3 pero con un mecanismo de unión diferente.

Agitoxina: Una toxina peptídica que bloquea los canales de potasio, incluidos los Kv1.3, pero con una estructura y un modo de acción diferentes.

Charybdotoxina: Una toxina de escorpión que bloquea varios canales de potasio, incluidos los Kv1.3, pero es menos selectiva en comparación con el this compound.

La singularidad del this compound reside en su unión específica a los canales Kv1.3 y su potencial para aplicaciones terapéuticas en inmunología y neurobiología .

Propiedades

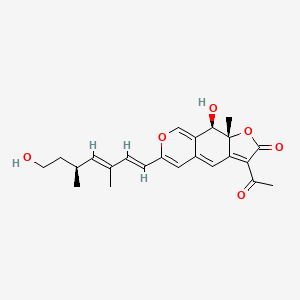

Fórmula molecular |

C40H52O16 |

|---|---|

Peso molecular |

788.8 g/mol |

Nombre IUPAC |

methyl (1S,2R,3S,4R,5R,6S,8R,11R,12R,15S,16S,22R,23R,24S)-3,4,23,24-tetraacetyloxy-22-(1-acetyloxyethyl)-11-hydroxy-2,5,15-trimethyl-9-methylidene-19-oxo-7,20-dioxahexacyclo[13.9.0.02,12.05,11.06,8.016,22]tetracos-17-ene-6-carboxylate |

InChI |

InChI=1S/C40H52O16/c1-18-16-39(48)26-14-15-35(8)25-12-13-27(46)50-17-38(25,19(2)51-20(3)41)31(53-22(5)43)28(52-21(4)42)29(35)36(26,9)32(54-23(6)44)33(55-24(7)45)37(39,10)40(30(18)56-40)34(47)49-11/h12-13,19,25-26,28-33,48H,1,14-17H2,2-11H3/t19?,25-,26+,28-,29-,30+,31-,32+,33-,35-,36-,37+,38+,39+,40-/m0/s1 |

Clave InChI |

VKDXHXWBOARFPD-IHWRNOMOSA-N |

SMILES isomérico |

CC([C@]12COC(=O)C=C[C@H]1[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]([C@@H]2OC(=O)C)OC(=O)C)([C@@H]([C@@H]([C@@]5([C@]4(CC(=C)[C@@H]6[C@]5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C |

SMILES canónico |

CC(C12COC(=O)C=CC1C3(CCC4C(C3C(C2OC(=O)C)OC(=O)C)(C(C(C5(C4(CC(=C)C6C5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C |

Sinónimos |

correolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2,2abeta,3,4,5,5abeta,6,7-Octahydro-3beta-methyl-4beta-(sulfooxy)-1H-1,8,8b-triazaacenaphthylene-7alpha-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1246316.png)

![(S)-2-Amino-4-(3,5-dioxo-[1,2,4]oxadiazolidin-2-yl)-butyric acid](/img/structure/B1246334.png)